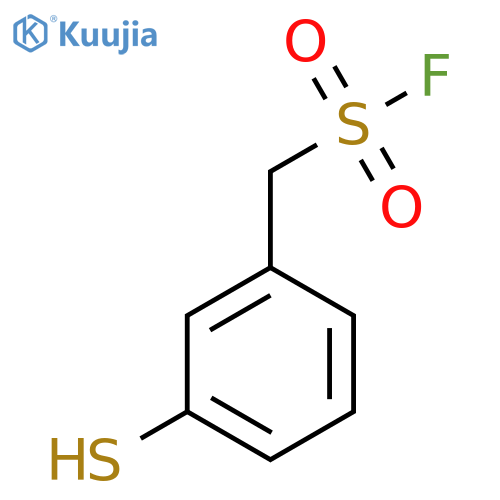Cas no 2138166-89-7 ((3-Sulfanylphenyl)methanesulfonyl fluoride)

2138166-89-7 structure
商品名:(3-Sulfanylphenyl)methanesulfonyl fluoride
(3-Sulfanylphenyl)methanesulfonyl fluoride 化学的及び物理的性質
名前と識別子
-
- 2138166-89-7
- EN300-729459
- (3-sulfanylphenyl)methanesulfonyl fluoride
- (3-Sulfanylphenyl)methanesulfonyl fluoride
-
- インチ: 1S/C7H7FO2S2/c8-12(9,10)5-6-2-1-3-7(11)4-6/h1-4,11H,5H2
- InChIKey: RWGKICZACPJUJR-UHFFFAOYSA-N
- ほほえんだ: S(CC1C=CC=C(C=1)S)(=O)(=O)F
計算された属性
- せいみつぶんしりょう: 205.98714997g/mol
- どういたいしつりょう: 205.98714997g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.5Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
(3-Sulfanylphenyl)methanesulfonyl fluoride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-729459-1.0g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 1.0g |
$743.0 | 2025-03-11 | |
| Enamine | EN300-729459-2.5g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 2.5g |
$1454.0 | 2025-03-11 | |
| Enamine | EN300-729459-0.25g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 0.25g |
$683.0 | 2025-03-11 | |
| Enamine | EN300-729459-0.05g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 0.05g |
$624.0 | 2025-03-11 | |
| Enamine | EN300-729459-0.5g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 0.5g |
$713.0 | 2025-03-11 | |
| Enamine | EN300-729459-0.1g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 0.1g |
$653.0 | 2025-03-11 | |
| Enamine | EN300-729459-10.0g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 10.0g |
$3191.0 | 2025-03-11 | |
| Enamine | EN300-729459-5.0g |
(3-sulfanylphenyl)methanesulfonyl fluoride |
2138166-89-7 | 95.0% | 5.0g |
$2152.0 | 2025-03-11 |
(3-Sulfanylphenyl)methanesulfonyl fluoride 関連文献
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
2138166-89-7 ((3-Sulfanylphenyl)methanesulfonyl fluoride) 関連製品
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
